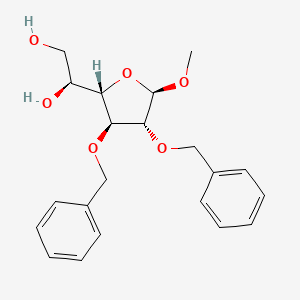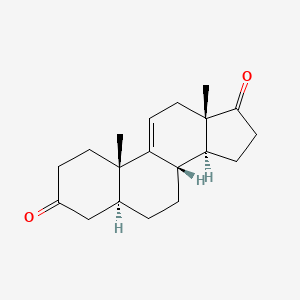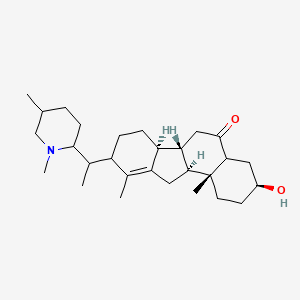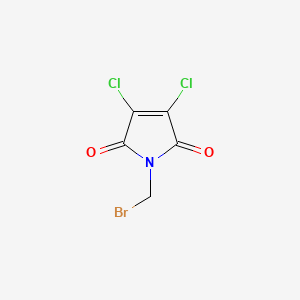
Indoline-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline-6-carboxylic acid hydrochloride is a chemical compound with the formula C9H10ClNO2 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products .
Synthesis Analysis
The synthesis of indoline derivatives has been reported using various methods such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis
The molecular structure of Indoline-6-carboxylic acid hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
Indoline-6-carboxylic acid hydrochloride can be used as a reactant for the preparation of various compounds. For example, it can be used in the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .Physical And Chemical Properties Analysis
Indoline-6-carboxylic acid hydrochloride has a molecular weight of 199.63 . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Anticancer Properties
Indoline-6-carboxylic acid hydrochloride exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and disrupts tumor angiogenesis. Further research is needed to optimize its efficacy and safety for clinical use .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial and fungal strains. Indoline-6-carboxylic acid hydrochloride may serve as a lead compound for developing novel antibiotics or antifungal agents. Researchers are exploring its mode of action and potential synergies with existing antimicrobials .
Anti-Inflammatory Effects
Indoline-6-carboxylic acid hydrochloride shows anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Preclinical studies have highlighted its potential as an anti-inflammatory drug candidate .
Analgesic Properties
Researchers have investigated the analgesic effects of this compound. It may act through central or peripheral mechanisms to alleviate pain. Its potential as a non-opioid analgesic warrants further exploration, especially in light of the opioid crisis .
Hedgehog Pathway Inhibition
In the context of cancer research, this compound has been investigated as an inhibitor of the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in cell proliferation and differentiation. By targeting this pathway, researchers aim to develop novel cancer therapies. Indoline-6-carboxylic acid hydrochloride shows promise in this regard .
Neuroprotective Potential
Emerging evidence suggests that this compound may have neuroprotective effects. Researchers are exploring its ability to prevent neuronal damage, enhance synaptic plasticity, and mitigate neurodegenerative conditions. Neuroprotection remains an exciting avenue for further investigation .
Metabolic Disorders
Indoline-6-carboxylic acid hydrochloride might impact metabolic pathways. Studies have hinted at its role in glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its effects on metabolic disorders like diabetes and obesity could yield valuable insights .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSTRMYKHJESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride | |
CAS RN |
15861-37-7 |
Source


|
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


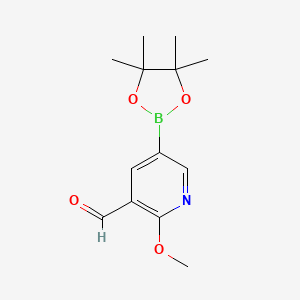



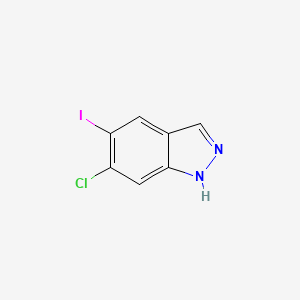
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B578829.png)
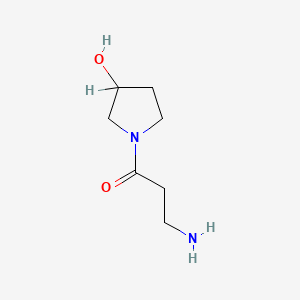
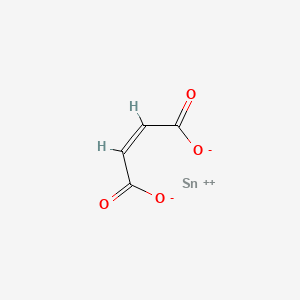
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
